molecular formula C8H8FNO2 B1336701 4-Fluoro-2-(methylamino)benzoic acid CAS No. 128992-62-1

4-Fluoro-2-(methylamino)benzoic acid

Cat. No. B1336701
CAS RN: 128992-62-1
M. Wt: 169.15 g/mol
InChI Key: NKTZRZBSADJAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Fluoro-2-(methylamino)benzoic acid” is a chemical compound with the molecular formula C8H8FNO2 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The compound contains a fluorine atom and a methylamino group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-(methylamino)benzoic acid” consists of a benzene ring with a fluorine atom at the 4-position and a methylamino group at the 2-position . The benzene ring also carries a carboxylic acid group .

Scientific Research Applications

Synthesis of Bioactive Compounds

4-Fluoro-2-(methylamino)benzoic acid is used in the synthesis of various bioactive compounds. Researchers have developed derivatives such as hydrazide hydrazones that exhibit potential antimicrobial properties . These compounds are synthesized and characterized for their physical properties and structures, confirmed by elemental analysis and IR spectral methods.

Antimicrobial Agents

The synthesized derivatives of 4-Fluoro-2-(methylamino)benzoic acid are evaluated for their effectiveness as antimicrobial agents. They are tested against disease-causing pathogens and bacteria, which is a significant step in the ongoing process of designing novel antimicrobial drugs with good activity profiles .

properties

IUPAC Name

4-fluoro-2-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTZRZBSADJAJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439900
Record name 4-fluoro-2-methylamino-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(methylamino)benzoic acid

CAS RN

128992-62-1
Record name 4-fluoro-2-methylamino-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluoroanthranilic acid (2 g), aqueous formaldehyde (37-40% w/v; 6.5 ml) and palladium on charcoal (1 g of 5%) in acetic acid (70 ml) was hydrogenated over 18 hours during which 570 ml hydrogen was taken up. The mixture was filtered, evaporated under reduced pressure and the residue recrystallised from toluene to give 4-fluoro-N-methylanthranilic acid, m.p. 180°-181°. (Compound 7)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
570 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.